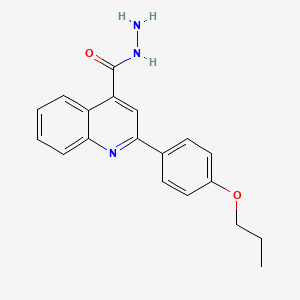

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

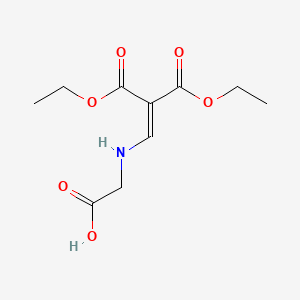

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of substituted aminoquinolines with other reagents. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 4-phenylamino-3-quinolinecarbonitriles involved optimization of the C-4 anilino group and various substitutions to enhance the inhibitory activity against Src kinase . These methods could potentially be adapted for the synthesis of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like DFT calculations, are commonly used to investigate the molecular structure of quinoline derivatives. For example, the molecular structure and vibrational frequencies of 4-chlorophenyl quinoline-2-carboxylate were analyzed using these methods, and the theoretical results were in agreement with experimental data . These techniques could be applied to "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" to determine its molecular structure and vibrational properties.

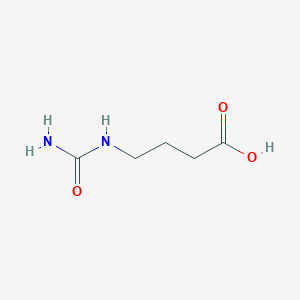

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide was used as a sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The reactivity of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" could be explored in similar derivatization reactions, potentially leading to applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For example, the hyperpolarizability of 4-chlorophenyl quinoline-2-carboxylate was found to be significantly higher than that of urea, suggesting potential applications in nonlinear optical materials . Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde exhibited good in vitro antioxidant activities . These findings suggest that "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Quinoline and quinazoline alkaloids are prominent for their significant bioactivities. These compounds, including their modified analogs, have been recognized for antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant activities among others. The discovery of quinine and camptothecin, two notable quinoline alkaloids, has been crucial in the development of antimalarial and anticancer drugs respectively (Shang et al., 2018). The research into quinoline derivatives as corrosion inhibitors also highlights their utility in protecting metals from corrosion, offering insights into the potential industrial applications of such compounds (Verma et al., 2020).

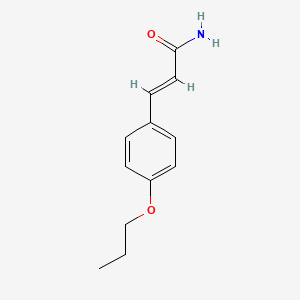

Anticancer Applications

Quinoline-based compounds have a significant impact on anticancer drugs. The versatility of the quinoline scaffold allows for the design of new drugs with potential anticancer properties. For example, quinoline–chalcone hybrids have shown promising results in inhibiting various molecular targets involved in cancer, including tubulin polymerization, kinases, topoisomerases, and affecting DNA cleavage activity. This approach demonstrates the potential of quinoline derivatives in the development of multi-target anticancer agents or drugs (Mohamed & Abuo-Rahma, 2020).

Environmental Applications

Quinoline derivatives have been explored for environmental remediation, particularly in the degradation of quinoline itself, which poses a serious threat to human health and the ecological environment. Research into the biodegradation of quinoline highlights the efforts to improve degradation efficiency and fully utilize the carbon and nitrogen within quinoline without causing damage to the environment. This indicates the potential environmental applications of quinoline derivatives in pollution control and remediation efforts (Luo et al., 2020).

properties

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPHACXGTRCJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188744 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide | |

CAS RN |

51842-79-6 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

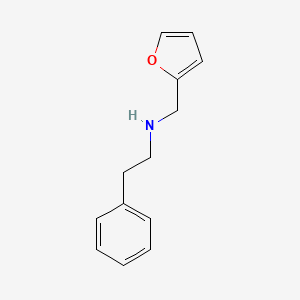

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

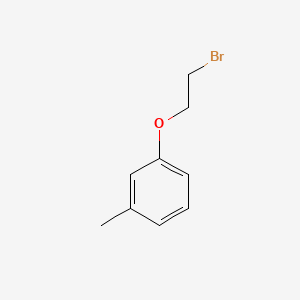

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)